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Compound of Interest

Compound Name: Butylmalonic acid

Cat. No.: B1203428

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for butylmalonic acid,
a key intermediate in pharmaceutical and chemical synthesis. The document outlines the
expected 'H NMR, 3C NMR, Infrared (IR), and Mass Spectrometry (MS) data, crucial for the
structural elucidation and quality control of this compound. Detailed experimental protocols for
acquiring this data are also provided, alongside a logical workflow for spectral analysis.

Introduction

Butylmalonic acid (2-butylpropanedioic acid) is a dicarboxylic acid with the molecular formula
C7H120a4. Its structure consists of a butyl group attached to a malonic acid backbone. Accurate
characterization of this compound is essential for its application in drug development and
organic synthesis, where purity and structural integrity are paramount. Spectroscopic
techniques provide a powerful toolkit for this characterization, offering detailed insights into the
molecular structure and functional groups present. This guide summarizes the key spectral
features of butylmalonic acid.

Spectral Data Summary

The following tables summarize the expected quantitative data from the analysis of
butylmalonic acid. It is important to note that while some experimental data is publicly
available, a complete, high-resolution dataset is not. Therefore, some of the presented data is
based on typical values for the functional groups present in the molecule.[1][2]
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in a molecule.

] Chemical Shift (d) o _
Proton Assignment . Multiplicity Integration
ppm (Predicted)

-COOH 10.0-13.0 Singlet (broad) 2H
-CH(COOH)2 3.5-3.7 Triplet 1H
-CH2-CH(COOH): 18-20 Multiplet 2H
-CHz2-CH2-

12-14 Multiplet 2H
CH(COOH)2
-CHs 0.8-1.0 Triplet 3H

Note: The chemical shift of the carboxylic acid protons can be highly variable and depends on
the solvent and concentration.[3]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment Chemical Shift (8) ppm (Predicted)
-COOH 170 - 185

-CH(COOH):2 50 - 60

-CH2-CH(COOH)2 30 - 40

-CHz2-CH2-CH(COOH)2 20-30

-CHs 10-15

Note: Carboxylic acid carbons typically appear in the downfield region of the spectrum.[4][5][6]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.

Vibrational Mode Frequency (cm~1) (Typical) Intensity
O-H stretch (carboxylic acid
) 2500 - 3300 Strong, Broad
dimer)
C-H stretch (alkane) 2850 - 3000 Medium-Strong
C=0 stretch (carboxylic acid
] 1700 - 1725 Strong
dimer)
C-O stretch 1210 - 1320 Medium
O-H bend 910 - 950 Medium

Note: The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded
carboxylic acids.[7][8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition. The
data presented below is based on the electron ionization (EI) mass spectrum available from the
NIST WebBook.[7][12]

m/z Relative Intensity (Approx.) Proposed Fragment

160 Low [M]* (Molecular lon)

115 Moderate [M - COOH]*

104 High [M - CaHs]* (McLafferty
rearrangement)

87 Moderate [M - C4HoO]*

73 High [CaH0O]*

57 High [CaHo]*
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Note: The fragmentation of dicarboxylic acids can be complex, and the proposed fragments are
based on common fragmentation pathways.[13][14][15][16]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of butylmalonic acid.

Materials:

Butylmalonic acid sample

Deuterated solvent (e.g., DMSO-de or CDCIs)

NMR tubes

NMR spectrometer (e.g., 300 MHz or higher)
Procedure:

o Sample Preparation: Dissolve 5-10 mg of butylmalonic acid in approximately 0.6-0.7 mL of
a suitable deuterated solvent in a clean, dry vial. Vortex the mixture to ensure complete
dissolution.

o Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube using a Pasteur
pipette.

e Instrument Setup: Insert the NMR tube into the spectrometer's probe.

e Shimming: Perform automated or manual shimming to optimize the homogeneity of the
magnetic field.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.
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o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to
the lower natural abundance of 13C.

» Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a
Fourier transform, phase correction, and baseline correction.

o Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as an
internal standard. Integrate the peaks in the *H NMR spectrum and identify the chemical
shifts in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of solid butylmalonic acid.

Materials:

Butylmalonic acid sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

Potassium bromide (KBr), spectroscopy grade (for pellet method)

Agate mortar and pestle (for pellet method)

Hydraulic press (for pellet method)
Procedure (ATR Method):

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
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o Sample Application: Place a small amount of the solid butylmalonic acid sample onto the
ATR crystal, ensuring good contact.

o Apply Pressure: Use the pressure clamp to press the sample firmly against the crystal.

e Spectrum Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-400
cm~1). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality
spectrum.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the absorbance or transmittance spectrum.

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a
soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of butylmalonic acid.
Materials:

« Butylmalonic acid sample

o Mass spectrometer with an El source (often coupled with a Gas Chromatograph, GC-MS)
 Volatile solvent (if using GC-MS for sample introduction)

Procedure (Direct Inlet or GC-MS):

e Sample Introduction:

o Direct Inlet: A small amount of the solid sample is placed in a capillary tube and introduced
directly into the ion source, where it is heated to vaporization.

o GC-MS: A dilute solution of the sample in a volatile solvent is injected into the gas
chromatograph. The compound is separated on the GC column and then introduced into
the mass spectrometer's ion source.
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« lonization: In the ion source, the vaporized molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Acquisition: The mass spectrum is generated by plotting the relative abundance of the
ions as a function of their m/z ratio.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for using the different spectral data to
confirm the structure of butylmalonic acid.

Spectroscopic Techniques Derived Information

Molecular Weight &
Mass Spectrometry Fragmentation Pattern

Structural onfirmation

Connectivity & Environment
(*H-1H, 13C skeleton)

\

Butylmalonic Acid Structure

NMR Spectroscopy

FTIR Spectroscopy - Fu(nccztg)gﬂ %r?_'u)ps

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of butylmalonic acid using multimodal spectral
data.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1203428?utm_src=pdf-body
https://www.benchchem.com/product/b1203428?utm_src=pdf-body-img
https://www.benchchem.com/product/b1203428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive
characterization of butylmalonic acid. *H and *3C NMR confirm the carbon-hydrogen
framework, IR spectroscopy identifies the key carboxylic acid functional groups, and mass
spectrometry verifies the molecular weight and provides insights into the molecule's
fragmentation. This technical guide serves as a valuable resource for researchers and
scientists, enabling them to effectively utilize these spectroscopic techniques for the analysis
and quality control of butylmalonic acid in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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